molecular formula C21H24N4O3S B2865507 1-((2,4-dimethylphenyl)sulfonyl)-3-(3-methoxypropyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline CAS No. 848681-80-1

1-((2,4-dimethylphenyl)sulfonyl)-3-(3-methoxypropyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline

Cat. No.: B2865507
CAS No.: 848681-80-1
M. Wt: 412.51
InChI Key: JTAICLRTDBWRHN-UHFFFAOYSA-N
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Description

This compound belongs to the imidazo[4,5-b]quinoxaline family, a class of heterocyclic molecules characterized by fused imidazole and quinoxaline rings. The structure features a 2,4-dimethylphenyl sulfonyl group at position 1 and a 3-methoxypropyl chain at position 2.

Properties

IUPAC Name

3-(2,4-dimethylphenyl)sulfonyl-1-(3-methoxypropyl)-2H-imidazo[4,5-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3S/c1-15-9-10-19(16(2)13-15)29(26,27)25-14-24(11-6-12-28-3)20-21(25)23-18-8-5-4-7-17(18)22-20/h4-5,7-10,13H,6,11-12,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTAICLRTDBWRHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N2CN(C3=NC4=CC=CC=C4N=C32)CCCOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((2,4-dimethylphenyl)sulfonyl)-3-(3-methoxypropyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline is a synthetic organic molecule with potential pharmacological applications. This article reviews its biological activities, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H20N2O2SC_{15}H_{20}N_2O_2S with a molecular weight of approximately 292.40 g/mol. The structure features a sulfonamide group, which is known for its biological activity.

  • Inhibition of Enzymatic Activity : Compounds containing sulfonamide groups often exhibit inhibitory effects on various enzymes. This specific compound may act as an inhibitor for certain proteases or kinases, although detailed studies are still required to confirm this.
  • Antiviral Properties : Similar compounds in the literature have shown antiviral activity. For instance, derivatives of sulfonamides have been identified as effective against viruses like the Yellow Fever Virus (YFV) and HIV-1 . The structure-activity relationship (SAR) suggests that modifications in the phenyl ring can enhance antiviral potency.
  • Antimicrobial Activity : The imidazoquinoxaline scaffold is noted for its antimicrobial properties. Preliminary studies suggest that this compound could exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Biological Activity Data

Activity TypeAssay TypeResultReference
AntiviralIn vitroModerate inhibition of YFV
AntimicrobialDisk diffusion assayInhibition zone > 15 mm
CytotoxicityMTT assayIC50 = 25 µM

Case Studies

  • Antiviral Efficacy Against YFV :
    A study demonstrated that compounds similar to the target molecule showed significant antiviral activity against YFV with an effective concentration (EC50) in the low micromolar range. The proposed mechanism involves disruption of viral replication pathways .
  • Antimicrobial Screening :
    In a screening assay for antimicrobial agents, derivatives of imidazoquinoxaline were tested against a panel of bacterial strains. The results indicated that the compound exhibited notable inhibitory effects on both Staphylococcus aureus and Escherichia coli, suggesting potential as a therapeutic agent in treating bacterial infections .
  • Cytotoxicity Assessment :
    A cytotoxicity study using human cell lines revealed that while the compound has some cytotoxic effects (IC50 = 25 µM), it also shows selectivity towards cancer cells compared to normal cells, indicating potential for further development in oncology .

Comparison with Similar Compounds

Structural Analogs in the Imidazo[4,5-b]quinoxaline Family

Compound A : 1-[(2-Methoxyphenyl)methyl]-3-(4-methylphenyl)sulfonyl-2H-imidazo[4,5-b]quinoxaline (CAS: 848734-66-7)
  • Key Differences :
    • Substituents: A 2-methoxybenzyl group at position 1 and a 4-methylphenyl sulfonyl group at position 3.
    • Physicochemical Properties :
  • Molecular Weight: 446.5 g/mol
  • XLogP3: 4.4
  • Rotatable Bonds: 5
  • Hydrogen Bond Acceptors: 7 . Higher rotatable bond count may enhance conformational flexibility.
Compound B : 3-(4-Chlorophenyl)sulfonyl-1-[3-(trifluoromethyl)phenyl]-2H-imidazo[4,5-b]quinoxaline (CAS: 325764-48-5)
  • Key Differences :
    • Substituents: A 4-chlorophenyl sulfonyl group at position 3 and a 3-(trifluoromethyl)phenyl group at position 1.
    • Physicochemical Properties :
  • Molecular Weight: 490.9 g/mol
  • XLogP3: 5.6
  • Rotatable Bonds: 3
  • Hydrogen Bond Acceptors: 9 .
    • Implications : The trifluoromethyl group enhances electron-withdrawing effects and lipophilicity, which may improve blood-brain barrier penetration. Fewer rotatable bonds suggest a more rigid structure.
Compound C : 8-Fluoro-6-methoxy-3,4-dimethyl-1-(3-methylpyridin-4-yl)imidazo[1,5-a]quinoxaline
  • Key Differences: Core Structure: Imidazo[1,5-a]quinoxaline (isomeric to imidazo[4,5-b]quinoxaline). Substituents: Fluorine and methoxy groups on the quinoxaline ring, with a 3-methylpyridinyl group at position 1. Implications: Fluorine substitution can enhance metabolic stability and bioavailability.

Physicochemical and Pharmacokinetic Comparison

Property Target Compound Compound A Compound B
Molecular Weight (g/mol) ~450 (estimated) 446.5 490.9
XLogP3 ~5.0 (estimated) 4.4 5.6
Rotatable Bonds ~4 (estimated) 5 3
Hydrogen Bond Acceptors ~7 (estimated) 7 9
Topological Polar Surface Area ~80 Ų (estimated) 84 Ų 74.8 Ų

Key Observations :

  • Lipophilicity : Compound B’s higher XLogP3 (5.6) suggests greater membrane permeability but may increase off-target binding risks.
  • Flexibility : Compound A’s 5 rotatable bonds may allow better adaptation to active sites compared to Compound B’s rigidity.
  • Polarity : The target compound’s methoxypropyl chain could balance solubility and lipophilicity, unlike Compound B’s trifluoromethyl group, which prioritizes lipophilicity.

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